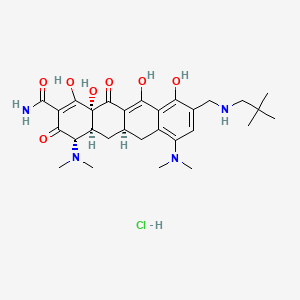

Omadacycline hydrochloride

描述

PTK0796 hydrochloride, also known as omadacycline hydrochloride, is a novel aminomethylcycline antibiotic. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. PTK0796 hydrochloride has unique chemical modifications at the C7 and C9 positions of the core tetracycline rings, which enhance its stability against tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .

准备方法

合成路线和反应条件: 盐酸PTK0796的合成涉及多个步骤,从米诺环素的核心结构开始。C7和C9位的化学修饰是通过引入氨基甲基的特定反应实现的。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保实现所需的修饰 .

工业生产方法: 盐酸PTK0796的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 最终产品通过结晶和其他分离技术进行纯化,以获得适合药用的高纯度盐酸PTK0796 .

化学反应分析

Key Synthetic Steps and Reagents

The synthesis of omadacycline hydrochloride involves strategic modifications to minocycline's structure. A patented method ([CN111484424A] ) outlines critical reactions:

| Step | Reaction Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Reductive alkylation of M2 intermediate | Pd/C catalyst, H₂ gas (4.5-5.0 kg/m²), CuCl₂ additive | Reduces β-isomer formation via copper complexation |

| 2 | pH-controlled extraction | Dichloromethane, HCl/NaOH adjustments (pH 4.5–7.5) | Separates omadacycline from byproducts |

| 3 | Crystallization | Dichloromethane:acetone (0.5–1.5:1 v/v) at 10–15°C | Purifies crude product with 94–97% yield |

The addition of 5–15% copper salts (e.g., CuCl₂) during hydrogenation suppresses β-isomer formation by stabilizing the desired α-configuration through nitrogen-copper coordination .

Degradation Pathways

This compound exhibits pH-dependent stability:

No significant photodegradation occurs under UV light (λ = 254 nm) .

Incompatibilities and Side Reactions

Omadacycline’s structure confers reactivity with specific agents:

Metabolic and Elimination Pathways

Omadacycline undergoes minimal hepatic metabolism, with 81.1% excreted unchanged in feces and 14.4% renally eliminated . No cytochrome P450 interactions are reported, confirming metabolic inertness .

Quality Control Assays

| Method | Parameter | Specification |

|---|---|---|

| HPLC-UV (280 nm) | Purity | ≥98% (USP) |

| Dissolution Testing (0.1N HCl) | Release | ≥85% in 15 min |

| XRD | Polymorph | Form I (stable) |

Lot consistency data confirm ≤0.5% impurity levels in commercial batches .

科学研究应用

Treatment of Acute Bacterial Infections

Omadacycline has been evaluated in multiple randomized controlled trials (RCTs) for its effectiveness in treating acute bacterial infections. A meta-analysis encompassing seven RCTs with 2,841 patients indicated that omadacycline's clinical cure ratio was comparable to that of other antibiotics . The microbiological eradication rate was also similar, demonstrating its efficacy across various bacterial pathogens.

| Infection Type | Clinical Cure Ratio | Microbiological Eradication Rate |

|---|---|---|

| Community-Acquired Pneumonia | Similar to comparators | Similar to comparators |

| Methicillin-Resistant Staphylococcus aureus | Comparable | Comparable |

| Enterococcus faecalis | Comparable | Comparable |

Efficacy Against Atypical Pathogens

Omadacycline has shown significant activity against atypical pathogens such as Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydia pneumoniae. A case study highlighted its successful use in treating a patient with Legionella pneumonia who did not respond to initial treatments . The patient's condition improved markedly after switching to omadacycline, indicating its potential as a second-line therapy for resistant infections.

Real-World Effectiveness

A real-world study conducted in China demonstrated that omadacycline achieved a clinical success rate of 71% and a bacterial clearance rate of 61.9% across diverse infections . Factors influencing treatment outcomes included liver function and treatment duration, underscoring the importance of patient-specific considerations in antibiotic therapy.

Case Study: Treatment of Legionella Pneumonia

A critically ill patient initially treated with meropenem and moxifloxacin showed no improvement and developed severe complications. Upon switching to omadacycline, the patient's condition improved significantly within days, highlighting the drug's efficacy in severe infections resistant to standard therapies .

Case Study: Macrolide-Unresponsive Mycoplasma Pneumonia

In an adolescent patient with macrolide-unresponsive pneumonia, omadacycline was administered after the onset of liver dysfunction. The treatment led to rapid recovery and normalization of inflammatory markers within two weeks .

Safety Profile

Omadacycline has been generally well tolerated, with a lower incidence of adverse events compared to some other antibiotics. Studies indicate that it does not require dosage adjustments for patients with renal or hepatic impairments, making it suitable for a broader patient population .

作用机制

盐酸PTK0796通过抑制细菌蛋白质合成发挥作用。它与30S核糖体亚基结合,阻止氨基酸添加到生长的肽链中。这种作用有效地阻止了细菌的生长和复制。 该化合物在C7和C9位独特的修饰增强了其结合亲和力和稳定性,使其对四环素耐药细菌有效 .

类似化合物:

米诺环素: 盐酸PTK0796的母体化合物,也是一种四环素类抗生素。

替加环素: 另一种具有类似抗菌活性的四环素衍生物。

多西环素: 一种广泛使用的四环素类抗生素,具有广谱活性

盐酸PTK0796的独特性: 盐酸PTK0796由于其独特的化学修饰而脱颖而出,这些修饰增强了它对耐药菌的稳定性和功效。 与其他四环素不同,它保留了对具有外排泵和核糖体保护蛋白耐药机制的菌株的活性 .

相似化合物的比较

Minocycline: The parent compound of PTK0796 hydrochloride, also a tetracycline antibiotic.

Tigecycline: Another tetracycline derivative with similar antibacterial activity.

Doxycycline: A widely used tetracycline antibiotic with a broad spectrum of activity

Uniqueness of PTK0796 Hydrochloride: PTK0796 hydrochloride stands out due to its unique chemical modifications, which enhance its stability and efficacy against resistant bacteria. Unlike other tetracyclines, it retains activity against strains with efflux pump and ribosomal protection protein mechanisms of resistance .

生物活性

Omadacycline hydrochloride, a novel antibiotic, is part of the 9-aminomethylcycline class and has shown significant promise in treating various bacterial infections. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which allows it to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.

In Vitro Antibacterial Activity

Omadacycline has demonstrated potent in vitro activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) values for various clinically relevant bacteria are summarized in Table 1. Notably, it retains effectiveness against strains with known resistance mechanisms.

| Pathogen | MIC 90 (μg/ml) | Resistance Mechanism |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 | Ribosomal protection, efflux |

| Vancomycin-resistant Enterococcus (VRE) | 0.25 | Ribosomal protection |

| Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.25 | Ribosomal protection |

| Haemophilus influenzae | 2.0 | - |

| Escherichia coli (efflux genes) | Reduced compared to tetracyclines | Efflux genes |

Omadacycline's efficacy extends to anaerobic bacteria and atypical pathogens, making it a versatile option in antibiotic therapy .

In Vivo Efficacy and Case Studies

Clinical trials and case studies have further validated the biological activity of omadacycline. In a notable case involving a patient with Legionella pneumonia who did not respond to initial treatments with meropenem and moxifloxacin, switching to omadacycline resulted in significant clinical improvement. The patient was treated with an initial dose of 200 mg followed by 100 mg daily intravenously. By day three, the patient's inflammatory markers showed marked improvement, and a follow-up CT scan indicated resolution of lung consolidation .

Clinical Trials Overview

Omadacycline has been evaluated in several clinical trials for its effectiveness in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). The results from these trials indicate that omadacycline is non-inferior to moxifloxacin, with early clinical response rates of 81.1% for omadacycline compared to 82.7% for moxifloxacin .

Key Trial Data

- Study Population : 774 patients

- Treatment Groups : Omadacycline (386 patients) vs. Moxifloxacin (388 patients)

- Early Clinical Response Rates :

- Omadacycline: 81.1%

- Moxifloxacin: 82.7%

- Investigator-Assessed Clinical Response at Day 5-10 :

- Omadacycline: 87.6%

- Moxifloxacin: 85.1%

These findings support the potential of omadacycline as an effective alternative in treating infections caused by resistant organisms .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that omadacycline is well absorbed both orally and intravenously, with no significant gastrointestinal side effects reported. Importantly, dose adjustments are unnecessary for patients with hepatic or renal insufficiency, indicating its safety profile across diverse patient populations .

属性

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPTUHUKKFUSNF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。